Ethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 2-{[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the 4-(4-methoxyphenyl)piperazine intermediate.
Carbothioylation: The intermediate is then reacted with a carbothioylating agent, such as carbon disulfide, in the presence of a base to introduce the carbothioyl group.
Esterification: Finally, the product is esterified with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its activity against certain biological targets, such as enzymes or receptors.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of specialty chemicals and advanced intermediates.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the carbothioyl group can form covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
- ETHYL 4-({[4-(3-METHOXYPHENYL)PIPERAZINE-1-YL]CARBOTHIOYL}AMINO)BENZOATE
- 2-{[4-(2-METHOXYPHENYL)PIPERAZINE-1-YL]ALKYL}-1H-BENZO[D]IMIDAZOLES
Comparison:
- Structural Differences: The position of the methoxy group on the phenyl ring can significantly affect the compound’s reactivity and binding properties.
- Unique Features: ETHYL 2-{[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C21H25N3O3S/c1-3-27-20(25)18-6-4-5-7-19(18)22-21(28)24-14-12-23(13-15-24)16-8-10-17(26-2)11-9-16/h4-11H,3,12-15H2,1-2H3,(H,22,28) |
InChI Key |
VBRXGXQNHAQNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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